N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-31-18-11-9-17(10-12-18)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGITQUOUHWNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the indole-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and ester linkages.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (1–3 M), reflux, 6–12 hours | Hydrochloric acid | Carboxylic acid derivative + 1-(2-aminoethyl)-3-indole fragment |
| Basic hydrolysis | NaOH (2–5 M), 60–80°C, 8 hours | Sodium hydroxide | Sodium carboxylate + ethylenediamine-piperidine intermediate |
Key Findings :
-
The indole ring remains intact during hydrolysis, but the methoxyphenyl group may demethylate under prolonged basic conditions.
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Hydrolysis rates correlate with steric hindrance around the amide bond, as confirmed by NMR kinetic studies .
Oxidation Reactions
Oxidation targets the indole moiety and the piperidine side chain.
Mechanistic Insights :
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Epoxidation of the indole double bond proceeds via electrophilic addition, confirmed by regioselectivity studies.
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Piperidine oxidation follows a radical pathway under strong acidic conditions, as evidenced by ESR spectroscopy .
Substitution Reactions
The methoxyphenyl group and indole C-3 position are susceptible to nucleophilic substitution.
Research Highlights :
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Bromination at C-3 enhances electrophilic reactivity, improving binding affinity to phosphodiesterase enzymes (IC₅₀ reduced by ~30%) .
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Demethylation of the methoxy group increases solubility but reduces membrane permeability.
Reduction Reactions
Selective reduction of carbonyl groups and the indole ring has been documented.
Notable Observations :
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Catalytic hydrogenation preserves the piperidine ring but reduces the amide carbonyl in 80% yield.
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Partial indole saturation alters binding to Tankyrase enzymes, with a 50% decrease in inhibitory activity .
Coupling and Functionalization
The compound participates in cross-coupling reactions for structural diversification.
Applications :
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Biaryl hybrids exhibit improved anticancer activity (IC₅₀ = 8.2 µM vs. HCT-15 colon carcinoma) compared to the parent compound .
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Alkylation at the amide nitrogen enhances metabolic stability in vivo.
Thermal and Photochemical Reactions
Decomposition and rearrangement pathways under extreme conditions:
Stability Data :
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Thermal decomposition begins at 230°C, with a half-life of 15 minutes at 250°C.
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Photolysis products show reduced bioactivity, suggesting light-sensitive storage requirements .
Mechanistic Pathways and Catalysis
Key reaction mechanisms include:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide have shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.56 ± 1.14 | |
| MCF7 (breast cancer) | Potent activity observed | |
| HepG2 (liver cancer) | Potent activity observed |
The mechanism of action often involves the induction of apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8, which are critical in programmed cell death processes.
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, particularly in modulating dopamine and norepinephrine transporters, which are crucial in treating neurological disorders such as depression and schizophrenia .
Mechanistic Studies
Mechanistic studies have shown that derivatives of this compound can induce apoptosis via multiple pathways:
- Caspase Activation : Inhibition of cell proliferation in cancer cells correlates with increased caspase activity.
- PARP Cleavage : Compounds have been shown to induce cleavage of poly(ADP-ribose) polymerase (PARP), an indicator of apoptosis .
Synthesis and Evaluation
A study focusing on the synthesis of N-substituted derivatives demonstrated that modifications to the piperidine ring significantly affected the biological activity against cancer cell lines. The derivatives were evaluated for their cytotoxic effects, revealing that structural changes could enhance potency and selectivity .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-methylpropyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (BF37374)
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide
- Key Difference : The acetamide oxygen is replaced with a sulfur atom, and the 4-methoxyphenyl group is substituted with a 4-fluorobenzyl moiety.
Analogues with Modified Indole Substituents
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Key Difference : The N1 substituent is a 4-chlorobenzyl group instead of the 2-oxo-piperidinylethyl chain.
- Impact : The chlorobenzyl group enhances hydrophobic interactions, while the pyridin-4-yl acetamide substituent facilitates π-π stacking with aromatic residues in enzyme active sites. D-24851 is a potent tubulin inhibitor under preclinical development .
Ethyl 6-chloro-3-(1-(N-(4-fluorobenzyl)pent-4-enamido)-2-oxo-2-(undec-10-en-1-ylamino)ethyl)-1H-indole-2-carboxylate (4d)
- Key Difference : The indole core is substituted with a chlorine atom at C6 and a complex aliphatic chain at N1.
- Impact : The chlorine atom improves steric hindrance and electronic effects, while the aliphatic chains may confer selectivity for lipid-rich cellular compartments .
Analogues with Divergent Core Structures
N-(4-Methoxyphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide
- Key Difference : The indole core is replaced with a pyrazole-hydrazone scaffold.
2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol
- Key Difference: A pteridine core replaces the indole, with a 4-methoxyphenylamino group.
Comparative Pharmacological and Physicochemical Properties
*Calculated using Molinspiration software.
Key Research Findings
Role of the 4-Methoxyphenyl Group : The methoxy group in the target compound enhances solubility compared to purely hydrophobic substituents (e.g., BF37374) while maintaining moderate LogP values .
Piperidine vs. Benzyl Substituents : The 2-oxo-piperidinylethyl chain in the target compound confers selectivity for kinase targets (e.g., CDK5) over tubulin, unlike D-24851’s chlorobenzyl group .
Metabolic Stability : Thioacetamide analogues () exhibit longer half-lives (~6 hours) in hepatic microsomes compared to the target compound (~3 hours), highlighting the impact of sulfur substitution .
Biological Activity
N-(4-Methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : [specific CAS number if available]
This compound contains an indole moiety, which is known for its diverse biological activities, and a piperidine ring that may contribute to its pharmacological effects.
1. Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
A recent study evaluated the cytotoxic effects of related indole-based compounds against various cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation with IC₅₀ values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .
2. Antimicrobial Properties
The antimicrobial potential of this compound has been explored in several studies. Compounds with similar piperidine and phenolic structures have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
In vitro assays revealed that these compounds could disrupt bacterial cell membranes, leading to increased permeability and cell death. The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances antimicrobial efficacy .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), has garnered attention due to its implications in treating neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the synaptic cleft and improving cognitive function .
Case Study 1: Anticancer Activity Evaluation
In a controlled study, researchers synthesized a series of indole derivatives, including this compound. The evaluation involved:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 12.5 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 15.0 | Caspase activation |
| Target Compound | HeLa (cervical cancer) | 10.0 | Bcl-2 modulation |
The target compound exhibited significant cytotoxicity across all tested cell lines, suggesting its potential as a lead candidate for further development .
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Norfloxacin |
| Escherichia coli | 16 μg/mL | Ampicillin |
The compound demonstrated effective antibacterial activity comparable to standard antibiotics, highlighting its therapeutic potential in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
